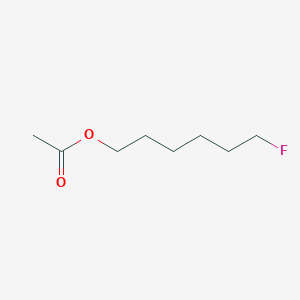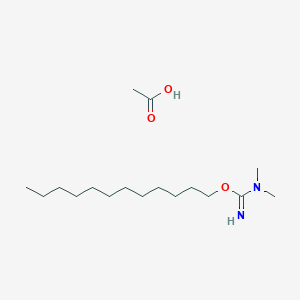![molecular formula C28H38O8 B14141448 Anthracene, 9,10-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- CAS No. 89318-01-4](/img/structure/B14141448.png)
Anthracene, 9,10-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthracene, 9,10-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-: is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of multiple ethoxy groups attached to the anthracene core, which significantly alters its chemical and physical properties. It is known for its high fluorescence quantum yield, making it a valuable material in photoluminescence applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Anthracene, 9,10-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- typically involves the Sonogashira coupling reaction. This method uses palladium catalysts to couple ethynyl groups with the anthracene core. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Sodium hydride in aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a photoluminescent material due to its high fluorescence quantum yield.
- Employed in the synthesis of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Biology:
- Potential applications in bioimaging and biosensing due to its fluorescent properties.
Medicine:
- Research is ongoing into its potential use in drug delivery systems, leveraging its ability to form stable complexes with various drugs.
Industry:
Mecanismo De Acción
The mechanism by which Anthracene, 9,10-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- exerts its effects is primarily through its interaction with light. The multiple ethoxy groups enhance its solubility and stability, allowing it to efficiently absorb and emit light. This makes it an excellent candidate for use in photoluminescent applications. The compound’s molecular targets and pathways are largely related to its ability to participate in electron transfer processes, making it valuable in the development of electronic devices .
Comparación Con Compuestos Similares
1,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)anthra-9,10-quinone: Similar structure but with quinone groups, used in different photoluminescent applications.
9,10-Bis((4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)phenyl)ethynyl)anthracene: Another derivative with similar ethoxy groups, used in self-assembling materials.
Uniqueness: Anthracene, 9,10-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- stands out due to its high fluorescence quantum yield and its ability to form stable, self-assembling structures. This makes it particularly valuable in the development of advanced photoluminescent materials and optoelectronic devices .
Propiedades
Número CAS |
89318-01-4 |
|---|---|
Fórmula molecular |
C28H38O8 |
Peso molecular |
502.6 g/mol |
Nombre IUPAC |
9,10-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]anthracene |
InChI |
InChI=1S/C28H38O8/c1-29-11-13-31-15-17-33-19-21-35-27-23-7-3-5-9-25(23)28(26-10-6-4-8-24(26)27)36-22-20-34-18-16-32-14-12-30-2/h3-10H,11-22H2,1-2H3 |
Clave InChI |
SQWQQMOLSOBDJD-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCCOC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCCOCCOCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(4-Chlorophenyl)diazenyl]phenylmethanone 2-phenylhydrazone](/img/structure/B14141371.png)

![(1S)-2-methoxy-1-[4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B14141380.png)
![2-hydroxy-N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B14141399.png)


![N-[1-(pyridin-3-ylcarbonyl)-2,3-dihydro-1H-indol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B14141415.png)
![N-[4-imino-7-(methylsulfanyl)pyrimido[4,5-d]pyrimidin-3(4H)-yl]-4-nitrobenzamide](/img/structure/B14141418.png)


![1-(2-chloro-7H-purin-6-yl)-N-[3-(diethylamino)propyl]piperidine-3-carboxamide](/img/structure/B14141440.png)
![Benzo[1,3]dioxol-5-yl-thiophen-2-yl-methanone](/img/structure/B14141449.png)
![2-({2-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}amino)ethyl phenylcarbamate](/img/structure/B14141455.png)
